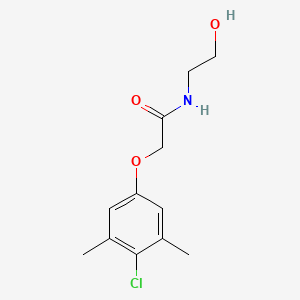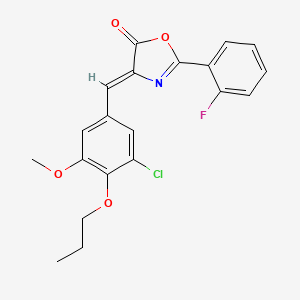
2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate
Descripción general
Descripción
2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate, also known as Diclofenac Glycinate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a prodrug of diclofenac, which means that it is converted to diclofenac in the body. Diclofenac Glycinate is known for its fast onset of action and high bioavailability.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate Glycinate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, this compound Glycinate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound Glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate Glycinate has several advantages for use in lab experiments. It has a fast onset of action and high bioavailability, which makes it ideal for studying the pharmacokinetics and pharmacodynamics of NSAIDs. It is also relatively stable and can be stored for long periods of time without degradation.
One limitation of this compound Glycinate is that it is not widely available commercially, which can make it difficult to obtain for research purposes. It is also relatively expensive compared to other NSAIDs.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate Glycinate. One area of interest is its potential use in the treatment of cancer. Studies have shown that NSAIDs such as this compound Glycinate can inhibit the growth and proliferation of cancer cells by reducing inflammation and inducing apoptosis.
Another area of interest is the development of new formulations of this compound Glycinate that can improve its efficacy and reduce its side effects. For example, there is ongoing research on the use of nanoparticle-based formulations of this compound Glycinate that can improve its bioavailability and target it specifically to sites of inflammation.
Conclusion
This compound Glycinate is a nonsteroidal anti-inflammatory drug that is commonly used to treat pain and inflammation. It has a fast onset of action and high bioavailability, which makes it ideal for use in lab experiments. This compound Glycinate works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and thereby reduces inflammation and pain. There are several future directions for research on this compound Glycinate, including its potential use in the treatment of cancer and the development of new formulations that can improve its efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate Glycinate has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to investigate its efficacy in treating pain and inflammation. This compound Glycinate has also been studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-14-7-6-12(8-15(14)20)16(23)11-28-18(25)10-21-17(24)9-22-29(26,27)13-4-2-1-3-5-13/h1-8,22H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUAAXQRALPUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705739.png)

![4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4705768.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![ethyl 4-[({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B4705776.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)
![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)

![methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate](/img/structure/B4705842.png)